molecular formula C14H17N5OS B2483133 N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide CAS No. 477855-20-2

N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide

Cat. No.: B2483133
CAS No.: 477855-20-2
M. Wt: 303.38
InChI Key: DWROXXZCHRRDAA-LICLKQGHSA-N
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Description

N'-[(1E)-[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide is a hydrazide-hydrazone derivative synthesized via condensation of isoniazid (isonicotinic acid hydrazide, INH) with 2-(diethylamino)-1,3-thiazole-5-carbaldehyde. Its structure features a pyridine-4-carbohydrazide core linked to a 2-(diethylamino)-substituted thiazole moiety through an imine bond. This compound is part of a broader class of INH derivatives designed to enhance stability, bioavailability, and antimycobacterial activity while minimizing cytotoxicity .

Properties

IUPAC Name

N-[(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-3-19(4-2)14-16-9-12(21-14)10-17-18-13(20)11-5-7-15-8-6-11/h5-10H,3-4H2,1-2H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWROXXZCHRRDAA-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=C(S1)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Pyridine-4-carboxylic Acid

Pyridine-4-carboxylic acid is converted to its ethyl ester using ethanol under acidic catalysis (e.g., concentrated sulfuric acid). The reaction proceeds at reflux (78–80°C) for 6–8 hours, yielding ethyl pyridine-4-carboxylate with >90% efficiency.

Reaction Conditions

  • Molar Ratio : 1:5 (acid:ethanol)
  • Catalyst : H₂SO₄ (5% v/v)
  • Yield : 92–95%

Hydrazinolysis to Carbohydrazide

The ester intermediate reacts with hydrazine hydrate (80%) in ethanol under reflux for 4–6 hours. Excess hydrazine ensures complete conversion, with the product isolated via recrystallization from ethanol.

Key Data

Parameter Value
Reaction Time 5 hours
Temperature 78°C
Yield 88%
Purity (HPLC) ≥98%

Synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Hantzsch Thiazole Synthesis

A classic approach involves cyclizing thiourea derivatives with α-haloketones. For this substrate:

  • N,N-Diethylthiourea reacts with 2-bromo-1-(4-formylphenyl)ethan-1-one in ethanol at 60°C for 12 hours.
  • The thiazole ring forms via nucleophilic substitution and cyclization, yielding the aldehyde-functionalized thiazole.

Mechanistic Insights

  • Thiourea’s sulfur attacks the α-carbon of the bromoketone.
  • Elimination of HBr generates the thiazoline intermediate, which oxidizes to the aromatic thiazole.

Alternative Post-Functionalization Route

Pre-formed 5-formylthiazole undergoes nucleophilic substitution at the 2-position with diethylamine. This method avoids harsh cyclization conditions but requires careful control of stoichiometry.

Optimized Parameters

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Triethylamine
Reaction Time 8 hours
Yield 75%

Condensation to Form Hydrazone Linkage

The carbohydrazide and thiazole aldehyde undergo acid-catalyzed condensation. Acetic acid (5% v/v) in ethanol under reflux for 6–8 hours affords the E-isomer preferentially due to thermodynamic stability.

Stereochemical Control

  • Kinetic vs. Thermodynamic Control : Prolonged heating favors the E-isomer.
  • Solvent Effects : Polar protic solvents (e.g., ethanol) stabilize the transition state.

Reaction Monitoring

  • TLC : Mobile phase = ethyl acetate:hexane (3:7), Rₓ = 0.45 (product).
  • NMR : Hydrazone proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm.

Yield Optimization

Catalyst Solvent Time (h) Yield (%)
Acetic acid Ethanol 8 85
Piperidine Toluene 12 78
No catalyst DMF 24 40

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.50 (s, 1H, CH=N), 8.20–7.80 (m, 4H, pyridine-H), 4.10 (q, 4H, NCH₂CH₃), 1.20 (t, 6H, CH₂CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile:water (70:30), retention time = 6.2 min, purity = 99.1%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Hantzsch Synthesis High yield (85%) Requires bromoketone precursor
Post-Functionalization Mild conditions Lower yield (75%)
Microwave-Assisted Rapid (2 hours) Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds similar to N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide exhibit significant antimicrobial activity against various pathogens. A study indicated that thiazole derivatives possess potent antifungal properties, particularly against Candida species. The compound's structure allows it to interact effectively with microbial targets, leading to cell death or inhibition of growth .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Structures similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, derivatives containing thiazole and pyridine rings have been synthesized and tested against cancer cells, revealing their ability to induce apoptosis and inhibit proliferation . In particular, thiazole derivatives have been noted for their efficacy in targeting specific cancer pathways.

Anti-inflammatory Effects

Compounds with thiazole and pyridine frameworks have also demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antifungal Activity Assessment

In a study evaluating the antifungal activity of thiazole derivatives, several compounds were synthesized and tested against clinical strains of Candida. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antifungal agents like fluconazole, suggesting a potential for developing new antifungal therapies .

Case Study 2: Anticancer Evaluation

A series of thiazole-pyridine hybrids were synthesized and assessed for their anticancer properties against various human cancer cell lines. The compounds demonstrated significant cytotoxicity with IC50 values in the micromolar range. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Thiazole Derivative 1StructureAntifungal
Thiazole-Pyridine HybridStructureAnticancer
Pyridine-Based CompoundStructureAnti-inflammatory

Mechanism of Action

The mechanism of action of N’-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can participate in hydrogen bonding or coordinate with metal ions, influencing the compound’s biological activity. The thiazole and pyridine rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological profiles:

Compound Name & Identifier Substituents Biological Activity Cytotoxicity (RAW 264.7) Source
Target Compound 2-(Diethylamino)-1,3-thiazol-5-yl Antitubercular (H37Rv strain) Non-toxic
N'-[(4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k) 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}phenyl Anti-TB (MIC equivalent to INH) Non-toxic
N'-[(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide (5f) 4-Fluorophenyl No inhibition against H37Rv Not reported
N'-[(2-Chloro-1,3-thiazol-5-yl)methylidene]pyridine-4-carbohydrazide 2-Chloro-1,3-thiazol-5-yl Anti-T. gondii activity Not specified
N'-[(E)-(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide (141) 4-Fluorophenyl Antimicrobial (specifics unreported) Not mentioned
N'-[(2,5-Dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide 2,5-Dimethoxyphenyl Antidepressant, nootropic Not reported

Key Findings and Trends

Antitubercular Activity
  • The target compound and its close analogue 5k exhibit potent activity against the H37Rv strain of M. tuberculosis, with minimum inhibitory concentrations (MICs) comparable to INH. This suggests that bulky, electron-donating substituents (e.g., diethylamino, methyl(pyridin-2-yl)amino) on the thiazole or aryl rings enhance target engagement .
Cytotoxicity
Structural Insights
  • Thiazole vs. Phenyl Substitutions : Thiazole-containing derivatives (e.g., target compound, 5k ) generally outperformed phenyl-substituted analogues in antitubercular activity. The thiazole ring’s heteroatoms may facilitate hydrogen bonding or π-stacking with bacterial enzyme active sites .
  • Diethylamino Group: The diethylamino group on the thiazole ring enhances solubility and may improve membrane permeability, a critical factor for intracellular targeting in mycobacteria .
Broad-Spectrum Potential
  • While the target compound is optimized for antitubercular use, structurally related hydrazide-hydrazones exhibit diverse activities. For example: N'-[(2-Chloro-1,3-thiazol-5-yl)methylidene]pyridine-4-carbohydrazide showed anti-Toxoplasma gondii activity, suggesting thiazole derivatives may have broad antiparasitic applications . N'-[(2,5-Dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide demonstrated antidepressant and nootropic effects, underscoring the versatility of the hydrazide-hydrazone scaffold .

Biological Activity

N'-[(1E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazide, with the CAS number 477855-20-2, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring linked to a pyridine moiety via a hydrazone bond. Its chemical structure can be represented as follows:

C10H15N3OS\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{OS}

This structure contributes to its reactivity and interaction with biological targets.

Research indicates that the compound exhibits various biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. The mechanisms through which it operates include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways associated with inflammation and tumor growth, potentially by interacting with specific kinases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)8.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies reveal its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results suggest that the compound could be developed as a novel antimicrobial agent.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the compound's effect on breast cancer cells. The findings indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of the compound against resistant bacterial strains. The study highlighted its potential as an alternative treatment for infections caused by antibiotic-resistant bacteria .
  • Inflammation Modulation : Preliminary investigations into the anti-inflammatory effects showed that the compound could reduce pro-inflammatory cytokines in vitro, indicating potential utility in inflammatory diseases .

Q & A

Q. Methodological Approaches :

  • NMR Spectroscopy : The imine proton (N=CH) in the (E)-isomer appears as a singlet at δ 8.2–8.5 ppm, with coupling constants (J) < 3 Hz due to restricted rotation .
  • X-ray Crystallography : Resolves spatial arrangement; the (E)-configuration shows a dihedral angle >160° between the thiazole and pyridine rings .
  • IR Spectroscopy : A strong C=N stretch at 1600–1650 cm⁻¹ confirms the hydrazone linkage .

Advanced: What mechanistic insights explain its reported antimicrobial activity?

Q. Hypothesis-Driven Analysis :

  • Membrane Disruption : The thiazole and pyridine moieties may interact with bacterial lipid bilayers, causing leakage (observed via fluorescence dye assays) .
  • Enzyme Inhibition : Molecular docking suggests binding to dihydrofolate reductase (DHFR) with a calculated ΔG of −9.2 kcal/mol, comparable to trimethoprim (−8.7 kcal/mol) .
    Data Contradictions :
  • Variable MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may stem from assay conditions (e.g., pH affecting solubility) .

Advanced: How do structural modifications impact its biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Modification Observed Effect Reference
Diethylamino → dimethylaminoReduced antimicrobial activity (MIC ↑2x)
Pyridine-4-carbonyl → pyridine-2-carbonylEnhanced solubility but lower potency
Thiazole → oxazole substitutionLoss of antifungal activity

Advanced: How can conflicting data on synthesis yields (40% vs. 70%) be resolved?

Q. Root-Cause Analysis :

  • Catalyst Loading : Higher triethylamine (2 eq.) improves yields to 70% by neutralizing HCl byproducts .
  • Solvent Polarity : Ethanol (dielectric constant ~24.3) reduces side reactions vs. THF (~7.5) .
  • Reaction Monitoring : Use TLC or HPLC to terminate the reaction at 90% conversion, avoiding decomposition .

Advanced: What computational strategies predict its interaction with biological targets?

Q. Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate binding to DHFR over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR Models : Use Hammett constants (σ) of substituents to predict logP and IC50 (R² = 0.89) .
  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO-LUMO gap ~4.1 eV) to assess redox activity .

Advanced: What experimental designs validate its enzyme inhibition mechanism?

Q. Stepwise Approach :

Kinetic Assays : Measure NADPH oxidation rates at 340 nm with varying substrate concentrations (Km = 12 µM for DHFR) .

Isothermal Titration Calorimetry (ITC) : Confirm 1:1 binding stoichiometry with ΔH = −15.2 kcal/mol .

Mutagenesis Studies : Replace DHFR residues (e.g., Leu28→Ala) to identify critical binding sites .

Advanced: How does pH influence its stability in biological assays?

Q. Stability Profiling :

  • pH 7.4 (Physiological) : Half-life (t₁/₂) = 48 hrs; degradation via hydrolysis of the hydrazone bond.
  • pH 5.0 (Lysosomal) : t₁/₂ = 12 hrs due to accelerated protonation of the thiazole nitrogen .
    Mitigation Strategy : Encapsulate in pH-responsive nanoparticles to enhance stability .

Advanced: How does it compare to structurally analogous compounds in anticancer assays?

Q. Comparative Analysis :

Compound IC50 (MCF-7) Key Feature
Target Compound18 µMDiethylamino-thiazole core
N'-(4-dimethylaminobenzylidene) analog42 µMReduced logP (2.1 vs. 3.2)
Pyrazole-thiazole hybrid8 µMEnhanced π-π stacking

Advanced: What protocols optimize bioassays for dose-response studies?

Q. Optimization Checklist :

  • Solubility : Pre-dissolve in DMSO (final concentration ≤0.1% to avoid cytotoxicity).
  • Cell Lines : Use ATCC-validated MCF-7 or HepG2 cells with passage number <20.
  • Controls : Include cisplatin (positive control) and vehicle-only wells.
  • Data Normalization : Express viability as % relative to untreated cells (n ≥ 3) .

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